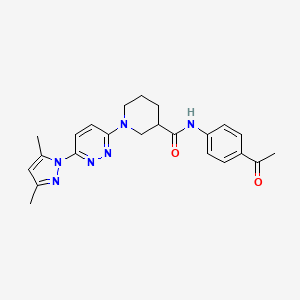

N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide

Description

N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and a piperidine-3-carboxamide group at the 1-position. The carboxamide is further functionalized with a 4-acetylphenyl substituent. The acetylphenyl group may modulate solubility and target binding, while the dimethylpyrazole could enhance metabolic stability.

Properties

IUPAC Name |

N-(4-acetylphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2/c1-15-13-16(2)29(27-15)22-11-10-21(25-26-22)28-12-4-5-19(14-28)23(31)24-20-8-6-18(7-9-20)17(3)30/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIVGCLVNFAIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- An acetylphenyl group

- A pyridazine moiety

- A pyrazole ring

- A piperidine backbone

This structural complexity suggests diverse biological activities and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N5O3 |

| Molecular Weight | 365.386 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| LogP | 1.61 |

Biological Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. The following sections delve into specific activities and mechanisms.

Antimicrobial Activity

Research has shown that this compound demonstrates significant antimicrobial effects against various pathogens. The mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported in studies indicating effective concentrations against Gram-positive bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) with IC50 values comparable to standard chemotherapeutic agents.

The precise mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific molecular targets such as:

- Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation.

- Receptors : Modulation of receptor activity linked to cell survival pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Liaras et al. (2014) assessed various pyrazole derivatives for antibacterial activity. The results indicated that compounds similar to this compound exhibited significant growth inhibition against multiple bacterial strains, including those resistant to conventional antibiotics.

Study 2: Anticancer Properties

In a recent investigation published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results showed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Analysis

The compound’s pyridazine core distinguishes it from analogs with pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-b]pyridine scaffolds. For example:

*Molecular weights calculated from molecular formulas or estimated based on structural similarity.

Physicochemical Properties

- Lipophilicity : The 4-acetylphenyl group in the target compound likely reduces lipophilicity (predicted logP ~2.5) compared to analogs with trifluoromethoxybenzyl groups (logP ~3.8) .

- Solubility: The acetyl group’s polarity may enhance aqueous solubility relative to trifluoromethoxy or morpholinophenyl substituents in analogs .

NMR Chemical Shift Trends

In , analogs with trifluoromethoxybenzyl groups exhibit distinct ¹H NMR shifts for aromatic protons (δ ~7.2–8.3 ppm) due to electron-withdrawing effects . By contrast, the target compound’s 4-acetylphenyl group would likely show deshielded aromatic protons (δ ~7.5–8.0 ppm) and a characteristic acetyl carbonyl signal at δ ~2.6 ppm (CH₃) and δ ~200 ppm (¹³C).

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing this compound, and how can yield be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyridazine and piperidine-carboxamide moieties under reflux conditions. Key solvents like dimethylformamide (DMF) or acetic acid are used to facilitate amide bond formation . Purification via column chromatography or recrystallization is essential for high purity. Yield optimization requires precise control of temperature (e.g., 80–100°C), stoichiometric ratios of intermediates, and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the piperidine, pyridazine, and acetylphenyl groups. Infrared (IR) spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹) and pyrazole N-H bonds . Thin-layer chromatography (TLC) with UV visualization monitors reaction progress, while high-performance liquid chromatography (HPLC) ensures >95% purity .

Q. What are the primary challenges in isolating this compound, and how can they be addressed?

- Methodological Answer : Challenges include low solubility of intermediates and byproduct formation. Solvent selection (e.g., dichloromethane/ethanol mixtures) improves solubility during extraction. Gradient elution in chromatography helps separate structurally similar impurities. Recrystallization from ethyl acetate/hexane mixtures enhances crystalline purity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and selectivity for target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions between the pyridazine-piperidine core and active sites (e.g., kinase domains). Solvation-free energy calculations and pharmacophore mapping guide selectivity optimization . For example, pyrazole-methyl groups may enhance hydrophobic interactions, while the acetylphenyl moiety influences π-π stacking .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using validated cell lines (e.g., HEK293 for receptor studies) and replicate under controlled pH/temperature. Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) . Statistical meta-analysis of published data identifies outliers and establishes consensus EC₅₀ ranges .

Q. How can structural modifications to the piperidine or pyrazole moieties enhance pharmacological properties?

- Methodological Answer : Piperidine ring substitution (e.g., fluorination at C3) improves metabolic stability, while pyrazole N-methylation reduces off-target reactivity . Rational design via SAR studies compares analogs (e.g., replacing pyridazine with pyrimidine) to balance potency and solubility. In vitro ADME assays (e.g., microsomal stability) prioritize candidates with optimal LogP (2–4) .

Q. What crystallographic methods (e.g., SHELX) are suitable for resolving the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL refines the structure by fitting experimental data to electron density maps. Key parameters include resolution (<1.0 Å), R-factor optimization (<0.05), and hydrogen-bonding network analysis. Twinning and disorder in the pyridazine ring require iterative refinement with SHELXE .

Q. Which in vitro assays are most effective for elucidating the mechanism of action?

- Methodological Answer : Target engagement assays (e.g., fluorescence polarization for kinase inhibition) quantify binding affinity. Functional assays like cAMP accumulation or calcium flux measure downstream signaling. CRISPR-Cas9 knockouts of putative targets (e.g., GPCRs) validate specificity . Pair these with proteomics (e.g., affinity pull-down/MS) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.